2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol
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Overview
Description
2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol is an organic compound characterized by the presence of a dibutylamino group and a dichlorophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorophenylacetonitrile with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group or the dichlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The dibutylamino group and the dichlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-1-(3,4-dichlorophenyl)ethanol
- 2-(Dimethylamino)-1-(3,4-dichlorophenyl)ethanol
- 2-(Dipropylamino)-1-(3,4-dichlorophenyl)ethanol
Uniqueness
2-(Dibutylamino)-1-(3,4-dichlorophenyl)ethanol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties compared to its analogs. The size and hydrophobicity of the dibutylamino group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
5402-86-8 |
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Molecular Formula |
C16H25Cl2NO |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(dibutylamino)-1-(3,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C16H25Cl2NO/c1-3-5-9-19(10-6-4-2)12-16(20)13-7-8-14(17)15(18)11-13/h7-8,11,16,20H,3-6,9-10,12H2,1-2H3 |
InChI Key |
LNBBLOQMJRYBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
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